molecular formula C23H23FN2O4S B6565575 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1021219-62-4

2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B6565575
CAS No.: 1021219-62-4
M. Wt: 442.5 g/mol
InChI Key: NOMXFCVTDCRLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C23H23FN2O4S and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.13625655 g/mol and the complexity rating of the compound is 859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-15-4-10-20(11-5-15)31(29,30)22-16(2)12-17(3)26(23(22)28)14-21(27)25-13-18-6-8-19(24)9-7-18/h4-12H,13-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMXFCVTDCRLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NCC3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide , also referred to as F195-0218 , is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a dihydropyridine moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure

The molecular formula of the compound is C22H24N2O4SC_{22}H_{24}N_{2}O_{4}S, featuring several functional groups that contribute to its biological activity. The sulfonyl group and the dihydropyridine structure are particularly noteworthy for their roles in enzyme inhibition and receptor interaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity of the compound can lead to inhibition of critical pathways involved in disease processes.

Biological Activity Summary

Key Activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cellular proliferation in cancer cell lines by modulating pathways associated with cell growth and apoptosis.
  • Anti-inflammatory Effects : The presence of the sulfonamide group enhances its potential to interact with inflammatory mediators, suggesting a role in reducing inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits growth in various cancer cell lines,
Anti-inflammatoryModulates inflammatory pathways,
Enzyme InhibitionPotential inhibition of key metabolic enzymes ,

Case Studies

  • Anticancer Study : In a recent study, F195-0218 was tested against several cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity (Study Reference: ).
  • Inflammation Model : In an animal model of inflammation, administration of F195-0218 led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may be effective in treating inflammatory diseases (Study Reference: ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.